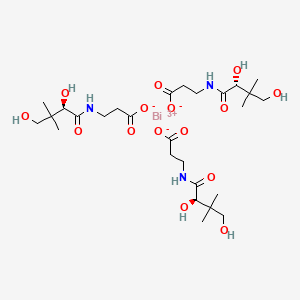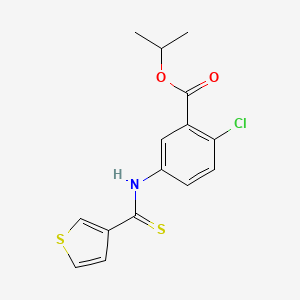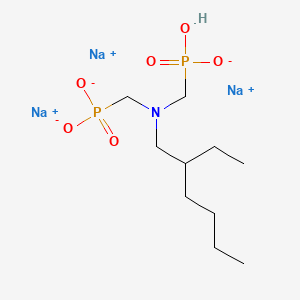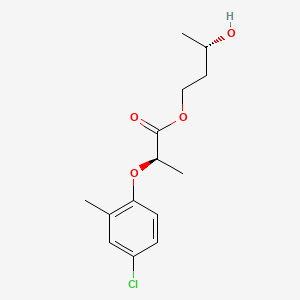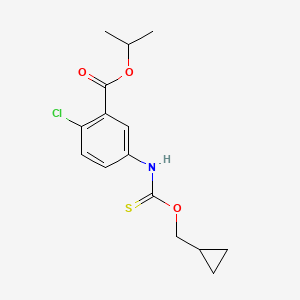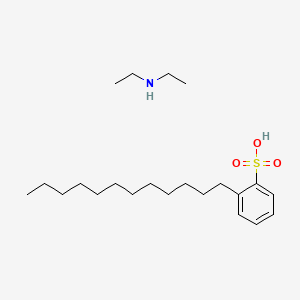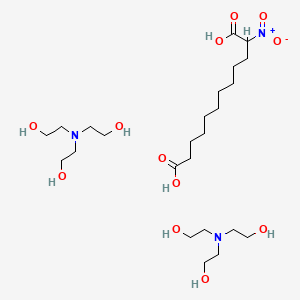
Einecs 309-394-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nitrododecanedioic acid, compound with 2,2’,2’‘-nitrilotriethanol, involves the reaction of nitrododecanedioic acid with 2,2’,2’'-nitrilotriethanol in a 1:2 molar ratio. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The reaction mixture is then subjected to purification processes such as crystallization or distillation to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Nitrododecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrododecanedioic acid derivatives.
Aplicaciones Científicas De Investigación
Nitrododecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacturing of polymers, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of nitrododecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, influencing cellular pathways and enzyme activities. The compound’s structure allows it to interact with various biomolecules, potentially affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Dodecanedioic acid: A similar compound with a different functional group.
Nitrobenzoic acid: Another nitro-containing compound with different carbon chain length.
Nitrilotriacetic acid: A compound with similar nitrogen-containing functional groups.
Uniqueness
Nitrododecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, is unique due to its specific combination of functional groups and carbon chain length. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
100258-50-2 |
|---|---|
Fórmula molecular |
C24H51N3O12 |
Peso molecular |
573.7 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-nitrododecanedioic acid |
InChI |
InChI=1S/C12H21NO6.2C6H15NO3/c14-11(15)9-7-5-3-1-2-4-6-8-10(12(16)17)13(18)19;2*8-4-1-7(2-5-9)3-6-10/h10H,1-9H2,(H,14,15)(H,16,17);2*8-10H,1-6H2 |
Clave InChI |
VBWDESBYCOWJDQ-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCC(C(=O)O)[N+](=O)[O-])CCCCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


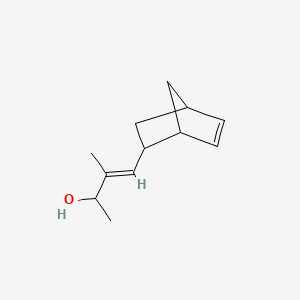

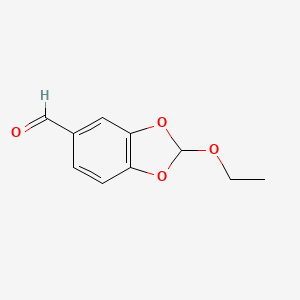
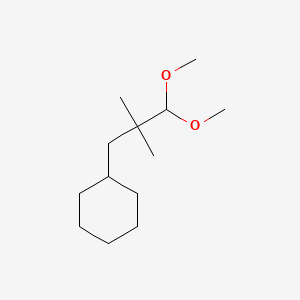
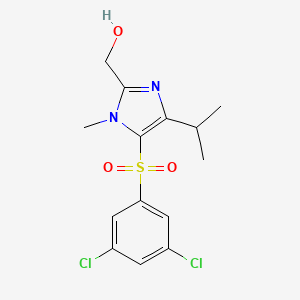
![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)
